molecular formula C26H52O B15170675 15-Methylpentacosanal CAS No. 647025-04-5

15-Methylpentacosanal

Cat. No.: B15170675
CAS No.: 647025-04-5
M. Wt: 380.7 g/mol
InChI Key: IDRMCJLREBVOCO-AREMUKBSSA-N
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Description

15-Methylpentacosanal: is an organic compound with the molecular formula C26H52O . It is a long-chain aldehyde with a methyl group at the 15th carbon position. This compound is part of the larger family of fatty aldehydes, which are known for their roles in various biological and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: This method involves the alkylation of pentacosanal with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.

  • Reductive Amination: This involves the reaction of pentacosanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of this compound from fatty acid precursors.

  • Chemical Synthesis: Large-scale chemical synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 15-Methylpentacosanoic acid.

  • Reduction: Reduction reactions can convert this compound to its corresponding alcohol, 15-Methylpentacosanol.

  • Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Sodium borohydride (NaBH4) in methanol.

  • Substitution: Ammonia (NH3) in the presence of a reducing agent.

Major Products Formed:

  • Oxidation: 15-Methylpentacosanoic acid.

  • Reduction: 15-Methylpentacosanol.

  • Substitution: Amides and amines.

Chemistry:

  • Synthetic Intermediate: Used as a building block in the synthesis of complex organic molecules.

  • Analytical Reagent: Employed in chromatographic techniques for the separation and analysis of fatty aldehydes.

Biology:

  • Bioactive Compound: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Metabolic Studies: Utilized in studies related to lipid metabolism and fatty acid biosynthesis.

Medicine:

  • Pharmaceutical Intermediate: Used in the synthesis of drug candidates targeting various diseases.

  • Research Tool: Employed in the development of diagnostic assays and therapeutic agents.

Industry:

  • Cosmetic Ingredient: Incorporated into skincare products for its moisturizing and anti-aging properties.

  • Food Additive: Used as a flavoring agent and preservative in the food industry.

Mechanism of Action

The exact mechanism of action of 15-Methylpentacosanal is not fully understood, but it is believed to interact with cellular membranes and enzymes involved in lipid metabolism. It may exert its effects by modulating signaling pathways related to inflammation and oxidative stress.

Molecular Targets and Pathways:

  • Lipid Metabolism: Involvement in the regulation of fatty acid synthesis and degradation.

  • Inflammatory Pathways: Potential modulation of cytokine production and inflammatory responses.

Comparison with Similar Compounds

  • Pentacosanal: The parent compound without the methyl group.

  • Hexacosanal: A fatty aldehyde with one less carbon atom.

  • Tetracosanal: A fatty aldehyde with two less carbon atoms.

Uniqueness:

  • 15-Methylpentacosanal: is unique due to the presence of the methyl group at the 15th carbon position, which influences its chemical reactivity and biological activity compared to its similar compounds.

Properties

CAS No.

647025-04-5

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

(15R)-15-methylpentacosanal

InChI

InChI=1S/C26H52O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h25-26H,3-24H2,1-2H3/t26-/m1/s1

InChI Key

IDRMCJLREBVOCO-AREMUKBSSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H](C)CCCCCCCCCCCCCC=O

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCCCCCCCCC=O

Origin of Product

United States

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